Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)DI-
Description
Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)DI- (hereafter referred to by its full systematic name), is a guanidine derivative featuring a pyrimidine core substituted with a methyl group at the 6-position and two imino-linked guanidine moieties at the 2- and 4-positions.
Properties
CAS No. |
31483-13-3 |
|---|---|
Molecular Formula |
C7H14N10 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
2-[[2-[2-(diaminomethylidene)hydrazinyl]-6-methylpyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C7H14N10/c1-3-2-4(14-15-5(8)9)13-7(12-3)17-16-6(10)11/h2H,1H3,(H4,8,9,15)(H4,10,11,16)(H2,12,13,14,17) |
InChI Key |
RQVNURGGYYMJMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(N)N)NN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of 2,4-diamino-6-methylpyrimidine with a guanidylating agent. One common method is the reaction of 2,4-diamino-6-methylpyrimidine with S-methylisothiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired guanidine derivative .
Industrial Production Methods
Industrial production of guanidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanidine groups, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized guanidine derivatives.
Reduction: Reduced guanidine derivatives.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
Guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of guanidine, 1,1’-((6-methylpyrimidine-2,4-diyl)diimino)DI- involves its interaction with molecular targets such as enzymes and nucleic acids. The guanidine groups can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins and DNA. This can lead to inhibition of enzyme activity or disruption of nucleic acid functions, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with two classes of molecules:
Cyclic Guanidines in Six-Membered Rings (e.g., 2-arylamino-1,4,5,6-tetrahydropyrimidines): These compounds, described in , incorporate a cyclic guanidine moiety within a saturated six-membered pyrimidine ring.
Pyridinium-Based Acetylcholinesterase Reactivators (e.g., K053, K054, K068, K071): highlights dibromide salts with pyridinium cores and hydroxyimino methyl groups. While these are charged species designed for enzyme reactivation, the target compound’s neutral pyrimidine-guanidine framework may favor different biological interactions, such as DNA binding or protein inhibition .
Physicochemical Properties
Hypothetical comparisons based on structural features:
Biological Activity
Guanidine compounds have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The compound Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)di- (CAS Number: 35806) is particularly notable for its potential applications in antimicrobial and antitumor therapies. This article explores its biological activity, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of Guanidine, 1,1'-((6-methylpyrimidine-2,4-diyl)diimino)di- is . Its structure features two guanidine groups linked by a 6-methylpyrimidine moiety, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that guanidine derivatives can disrupt bacterial membranes and enhance the efficacy of existing antibiotics. For example, a class of lipoguanidines has been shown to sensitize Gram-negative bacteria to antibiotics like rifampicin and novobiocin by reducing their minimum inhibitory concentrations (MIC) significantly. Specifically, one derivative demonstrated a reduction of up to 256-fold in MIC against Klebsiella pneumoniae and other pathogens .
| Compound | MIC Reduction (fold) | Target Bacteria |
|---|---|---|
| Lipoguanidine 5g | 256 | Klebsiella pneumoniae |
| Lipoguanidine 5g | 64 | Acinetobacter baumannii |
| Lipoguanidine 5g | 32 | Escherichia coli |
Cytotoxicity Studies
While exploring the therapeutic potential of guanidine compounds, it is crucial to assess their cytotoxic effects. In hemolytic activity assays, certain lipoguanidines exhibited varying degrees of toxicity towards erythrocytes. For instance, compound 5g showed minimal hemolytic activity (8.2%), indicating a favorable safety profile compared to others with higher hemolytic effects .
Study on Antitumor Activity
A recent investigation focused on the antitumor properties of guanidine derivatives revealed promising results. In vitro studies demonstrated that certain compounds could inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
The proposed mechanism for the antimicrobial activity of guanidine derivatives involves membrane disruption. The polar guanidine head interacts with bacterial membranes, while the lipophilic tail enhances membrane penetration. This dual action not only disrupts membrane integrity but also facilitates antibiotic uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
